molecular formula C23H32N4O2 B15035108 3-hexyl-N,N'-bis(pyridin-3-ylmethyl)pentanediamide

3-hexyl-N,N'-bis(pyridin-3-ylmethyl)pentanediamide

Cat. No.: B15035108
M. Wt: 396.5 g/mol
InChI Key: RPTMEVMCXKUZJD-UHFFFAOYSA-N
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Description

3-Hexyl-N,N’-bis[(pyridin-3-yl)methyl]pentanediamide is a complex organic compound featuring a hexyl chain and two pyridin-3-ylmethyl groups attached to a pentanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-N,N’-bis[(pyridin-3-yl)methyl]pentanediamide typically involves the reaction of hexylamine with pyridin-3-ylmethyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with pentanediamide under controlled conditions to yield the final product. The reaction is usually carried out in a solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-N,N’-bis[(pyridin-3-yl)methyl]pentanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridin-3-ylmethyl groups can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridin-3-ylmethyl derivatives.

Scientific Research Applications

3-Hexyl-N,N’-bis[(pyridin-3-yl)methyl]pentanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hexyl-N,N’-bis[(pyridin-3-yl)methyl]pentanediamide involves its interaction with specific molecular targets. The pyridin-3-ylmethyl groups can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound may interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(pyridin-3-ylmethyl)oxalamide: Similar structure but with an oxalamide backbone.

    N,N’-bis(pyridin-3-ylmethyl)ethanediamide: Similar structure but with an ethanediamide backbone.

Uniqueness

3-Hexyl-N,N’-bis[(pyridin-3-yl)methyl]pentanediamide is unique due to its hexyl chain, which imparts distinct physicochemical properties and enhances its solubility in organic solvents. This structural feature differentiates it from other similar compounds and broadens its range of applications .

Properties

Molecular Formula

C23H32N4O2

Molecular Weight

396.5 g/mol

IUPAC Name

3-hexyl-N,N'-bis(pyridin-3-ylmethyl)pentanediamide

InChI

InChI=1S/C23H32N4O2/c1-2-3-4-5-8-19(13-22(28)26-17-20-9-6-11-24-15-20)14-23(29)27-18-21-10-7-12-25-16-21/h6-7,9-12,15-16,19H,2-5,8,13-14,17-18H2,1H3,(H,26,28)(H,27,29)

InChI Key

RPTMEVMCXKUZJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC(=O)NCC1=CN=CC=C1)CC(=O)NCC2=CN=CC=C2

Origin of Product

United States

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